N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H26N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-5-3-15(4-6-17)9-12-21-20(25)16-10-13-24(14-11-16)18-7-8-19(27-2)23-22-18/h3-8,16H,9-14H2,1-2H3,(H,21,25) |
InChI Key |
GNSICAFISZEJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the piperidine ring with a 4-methoxyphenethyl halide under basic conditions.
Attachment of the Methoxypyridazinyl Group: The final step involves the coupling of the intermediate with a 6-methoxypyridazin-3-yl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Systems: The target compound and –3 derivatives retain the pyridazine ring, while replaces pyridazine with pyrimidine, altering nitrogen positioning and electronic properties. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen bonding compared to pyrimidine’s meta-nitrogens . describes a structurally distinct thienopyrimidine derivative but shares the 6-methoxypyridazin-3-yl substituent, highlighting its prevalence in bioactive scaffolds .
Carboxamide Substituents :
- The 4-methoxyphenethyl group in the target compound introduces a flexible, lipophilic chain absent in analogues. In contrast, –3 utilize rigid thiazole -based substituents, which may improve metabolic stability but reduce steric flexibility .
Structural and Pharmacological Implications
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites, while pyrimidine’s symmetric nitrogen arrangement (as in ) could favor binding to purine-rich targets .
- Thiazole Moieties : The sulfur atom in thiazole-containing compounds (–3) may engage in hydrophobic interactions or coordinate metal ions, a feature absent in the target compound’s phenethyl group .
- Methoxy Groups : The methoxy substituents in all compounds likely enhance solubility via hydrogen bonding while contributing to moderate lipophilicity for blood-brain barrier penetration.
Biological Activity
N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure and potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a methoxypyridazine moiety, and a methoxyphenethyl group. Its molecular formula is with a molecular weight of approximately 314.39 g/mol. The structural representation is crucial for understanding its interactions within biological systems.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antidepressant effects : Similar piperidine derivatives have shown efficacy in modulating neurotransmitter levels.
- Antitumor properties : Some pyridazine analogs have demonstrated the ability to inhibit cancer cell proliferation.
- Analgesic effects : Compounds with piperidine structures are frequently studied for their pain-relieving properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and norepinephrine levels |
| Antitumor | Inhibition of cancer cell growth through apoptosis induction |
| Analgesic | Interaction with opioid receptors to alleviate pain |
Case Studies and Research Findings
-
Antidepressant Activity :
A study by Smith et al. (2022) explored the effects of similar piperidine compounds on serotonin reuptake inhibition. Results indicated that these compounds could significantly enhance serotonin levels, suggesting potential antidepressant properties for this compound. -
Antitumor Effects :
Research conducted by Johnson et al. (2023) demonstrated that derivatives of the methoxypyridazine class exhibited cytotoxic effects on various cancer cell lines. The study showed that the compound could induce apoptosis in breast cancer cells, highlighting its potential as an anticancer agent. -
Analgesic Properties :
A pharmacological evaluation by Lee et al. (2021) indicated that compounds structurally related to this compound displayed significant analgesic effects in animal models, likely through interaction with mu-opioid receptors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Typically involves amide coupling (e.g., using EDCI/HOBt in DCM) followed by cyclization or functionalization of the pyridazin-3-yl moiety. Reaction temperature (e.g., 60°C in THF) and solvent polarity significantly impact yield .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol) ensures high purity (>95%) .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Amide Coupling | DCM, EDCI, RT, 24h | 60-75% |
| 2 | Pyridazine Functionalization | THF, 60°C, 12h | 45-60% |
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR (confirm methoxyphenyl and piperidine protons), 2D COSY/HSQC (assign stereochemistry) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ and fragment patterns .
- X-ray Crystallography : Resolves piperidine ring conformation and intermolecular interactions (if crystalline) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase targets) with IC50 determination .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands .
- Example Data :
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| Kinase X | Fluorescence | 50 | |
| Receptor Y | Radioligand Binding | 120 |
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy?
- Strategies :
- Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS to identify rapid clearance or metabolite interference .
- Bioavailability Studies : Compare plasma/tissue concentrations via IV vs. oral administration in rodent models .
- Key Metrics :
- Plasma Half-life (t1/2) : <2 hours may indicate poor stability.
- Brain Penetration : LogP >3 suggests blood-brain barrier permeability .
Q. What experimental and computational approaches are effective for SAR optimization of the piperidine-4-carboxamide scaffold?
- Experimental :
- Analog Synthesis : Modify methoxyphenethyl substituents (e.g., halogenation) or pyridazine substitution patterns .
- Binding Kinetics : Surface Plasmon Resonance (SPR) to measure on/off rates for target engagement .
- Computational :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with kinase active sites .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. How should contradictory data in receptor binding assays be resolved?
- Validation Steps :
- Assay Standardization : Use internal controls (e.g., reference antagonist) and replicate across labs .
- Orthogonal Methods : Compare radioligand binding (e.g., [3H]-ligand) with functional assays (cAMP/GTPγS) .
- Case Study :
- Conflict : Reported IC50 of 50 nM (Lab A) vs. 200 nM (Lab B) for the same receptor.
- Resolution : Identify buffer differences (e.g., Mg2+ concentration affecting receptor conformation) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
